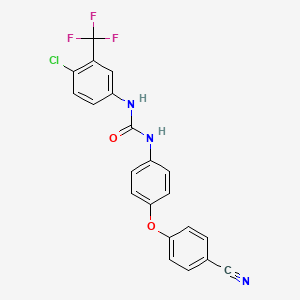

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化合物“SC-1”是一种广泛应用于半导体行业的清洁溶液。它以其去除硅晶圆上有机污染物和颗粒的有效性而闻名。该溶液通常由氢氧化铵、过氧化氢和水混合而成。这种组合既具有溶解作用,又具有氧化作用,使其在清洁方面非常有效。

作用机制

Target of Action

SC-1, also known as Stat3-IN-7 or 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea, primarily targets the STAT3 protein . STAT3, or Signal Transducer and Activator of Transcription 3, is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

SC-1 interacts with its target, STAT3, by inhibiting its phosphorylation . This inhibition is achieved through a mechanism involving SHP-1, a protein tyrosine phosphatase. SC-1 induces cell apoptosis through SHP-1 dependent STAT3 inactivation . This means that SC-1 can prevent the activation of STAT3, thereby controlling the transcription of genes that STAT3 regulates.

Biochemical Pathways

By inhibiting STAT3, SC-1 could potentially affect these processes .

Result of Action

The primary result of SC-1’s action is the induction of apoptosis in cells through the inactivation of STAT3 . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By inducing apoptosis, SC-1 could potentially control the proliferation of cells, which is particularly relevant in the context of cancer where uncontrolled cell growth is a key issue.

准备方法

合成路线和反应条件

SC-1 的制备涉及混合特定比例的氢氧化铵、过氧化氢和水。SC-1 的一般配方如下:

- 5 份水 (H2O)

- 1 份 27% 氢氧化铵 (NH4OH)

- 1 份 30% 过氧化氢 (H2O2)

制备溶液的方法是,首先将水加入容器中,然后加入氢氧化铵,并将混合物加热到大约 70°C。 达到所需温度后,加入过氧化氢,溶液会剧烈冒泡,表明溶液已准备好使用 .

工业生产方法

在工业环境中,SC-1 是通过使用自动化系统大规模生产的,这些系统确保精确的混合和温度控制。该溶液通常在不锈钢或塑料容器中制备,以防止污染并确保安全。生产过程涉及对温度和浓度进行持续监控,以保持清洁溶液的有效性。

化学反应分析

反应类型

SC-1 会发生几种类型的化学反应,包括:

氧化: SC-1 中的过氧化氢充当强氧化剂,分解硅晶圆上的有机污染物。

溶解: 氢氧化铵有助于溶解有机残留物,提高溶液的清洁效率。

常用试剂和条件

SC-1 中的主要试剂是氢氧化铵和过氧化氢。该溶液通常在高温下使用(约 70°C),以最大限度地提高其清洁效率。反应条件包括保持特定比例的试剂,并确保溶液在一定时间内使用,以防止降解。

主要形成的产物

使用 SC-1 进行清洁过程中形成的主要产物是水、氧气和溶解的有机残留物。有机污染物的氧化导致其分解为更简单的化合物,然后从晶圆表面去除。

科学研究应用

SC-1 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。它的一些关键应用包括:

半导体行业: SC-1 被广泛用于在制造集成电路和其他半导体器件时清洁硅晶圆.

表面制备: 该溶液用于制备用于各种分析技术的表面,例如扫描电子显微镜和原子力显微镜。

生物医学研究: SC-1 用于制备用于成像和分析的生物样本,确保去除可能干扰结果的污染物。

作用机理

SC-1 的作用机理涉及化学和物理过程。溶液中的氢氧化铵充当溶剂,分解晶圆表面上的有机残留物。同时,过氧化氢充当氧化剂,进一步将有机污染物分解为更简单的化合物。这些试剂的联合作用导致有效地去除硅晶圆上的颗粒和残留物。

相似化合物的比较

SC-1 通常与半导体行业中使用的其他清洁溶液进行比较,例如 SC-2 和 Piranha 溶液。虽然 SC-1 主要用于去除有机污染物,但 SC-2(过氧化氢和盐酸的混合物)用于去除金属污染物。Piranha 溶液由硫酸和过氧化氢组成,是另一种用于去除有机残留物的强力清洁剂。

类似化合物

SC-2: 用于去除硅晶圆上的金属污染物。

Piranha 溶液: 硫酸和过氧化氢的混合物,用于清洁有机残留物。

缓冲氧化物蚀刻剂 (BOE): 用于蚀刻晶圆上的二氧化硅层的溶液。

SC-1 在其能够结合溶解和氧化作用方面是独一无二的,这使其在半导体行业的清洁方面非常有效。

属性

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF3N3O2/c22-19-10-5-15(11-18(19)21(23,24)25)28-20(29)27-14-3-8-17(9-4-14)30-16-6-1-13(12-26)2-7-16/h1-11H,(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZDXDXIQZKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313019-65-6 |

Source

|

| Record name | 1313019-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of SC-1?

A1: SC-1 primarily targets Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers, including breast cancer. [, , ]

Q2: How does SC-1 interact with STAT3?

A2: SC-1 inhibits the phosphorylation of STAT3 at tyrosine 705. This inhibition disrupts STAT3 dimerization and its translocation to the nucleus, effectively preventing the transcription of STAT3-driven genes. []

Q3: What are the downstream effects of SC-1-mediated STAT3 inhibition?

A3: SC-1-mediated STAT3 inhibition leads to:

- Downregulation of STAT3 target genes: This includes genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., survivin, Mcl-1). [, , ]

- Induction of apoptosis: SC-1 promotes apoptosis in various cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

Q4: Does SC-1 affect other signaling pathways?

A4: While SC-1 primarily targets STAT3, research suggests it may also influence Src homology-2 containing protein tyrosine phosphatase-1 (SHP-1) activity. SC-1 was found to enhance SHP-1 activity, which contributes to STAT3 dephosphorylation. [, ]

Q5: What is known about the structure of SC-1?

A5: SC-1 is a sorafenib derivative specifically designed to lack sorafenib's kinase inhibitory activity. While its exact structure hasn't been explicitly detailed in the provided abstracts, it's described as structurally similar to sorafenib. [, ]

Q6: Is there information available on SC-1's material compatibility, stability, or catalytic properties?

A6: The provided abstracts primarily focus on SC-1's biological activity and mechanism of action in various cancer models. They don't offer information about its material compatibility, stability outside biological contexts, or any catalytic properties. Further research is needed to explore these aspects.

Q7: Are there any computational studies or established SAR data for SC-1? What about its stability and formulation?

A7: The abstracts don't provide details on computational chemistry studies, quantitative SAR data, or specific formulation strategies for SC-1. These are areas that could benefit from further investigation.

Q8: Are there specific SHE regulations related to SC-1?

A8: As SC-1 is primarily researched in a laboratory setting and not yet approved for widespread use, specific SHE regulations beyond standard laboratory safety protocols wouldn't be publicly available at this stage.

Q9: What is known about SC-1's pharmacokinetic profile?

A9: The provided research primarily focuses on in vitro and xenograft models. Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), haven't been explicitly described in these abstracts.

Q10: What evidence supports SC-1's efficacy in preclinical models?

A10: Several lines of evidence suggest SC-1's potential efficacy:

- In vitro studies: SC-1 effectively induces apoptosis in several cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

- Xenograft models: SC-1 administration significantly reduced tumor growth in mouse models of breast cancer, supporting its in vivo antitumor activity. [, ]

Q11: Have there been any clinical trials conducted with SC-1?

A11: While the abstracts mention SC-1's use in a Phase II clinical trial for gastric carcinoma, they don't elaborate on the trial's design or outcomes. [] More information is needed to assess its clinical efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。